1-Benzyl-3-bromopyrrolo[2,3-c]pyridine
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Overview
Description
1-Benzyl-3-bromopyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, substituted with a benzyl group at the nitrogen atom and a bromine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine typically involves the reaction of a pyrrolo[2,3-c]pyridine derivative with a benzyl halide in the presence of a base. The bromination at the third position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
1-Benzyl-3-bromopyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological systems to understand the interactions of heterocyclic compounds with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and bromine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed .
Comparison with Similar Compounds
1-Benzyl-3-chloropyrrolo[2,3-c]pyridine: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-3-iodopyrrolo[2,3-c]pyridine: Similar structure but with an iodine atom instead of bromine.
1-Benzyl-3-fluoropyrrolo[2,3-c]pyridine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C14H11BrN2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-benzyl-3-bromopyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11BrN2/c15-13-10-17(9-11-4-2-1-3-5-11)14-8-16-7-6-12(13)14/h1-8,10H,9H2 |
InChI Key |
BABGXJHEZKOCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=NC=C3)Br |
Origin of Product |
United States |
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